molecular formula C12H16OS B7862319 6-(Phenylthio)-2-hexanone

6-(Phenylthio)-2-hexanone

Cat. No. B7862319
M. Wt: 208.32 g/mol
InChI Key: SPSNHEYYGXJWQN-UHFFFAOYSA-N
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Description

6-(Phenylthio)-2-hexanone is a useful research compound. Its molecular formula is C12H16OS and its molecular weight is 208.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-(Phenylthio)-2-hexanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(Phenylthio)-2-hexanone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Sensor Development : A study by Villa et al. (2019) demonstrates the use of hexakis(phenylthio)benzene compounds, which include similar structural characteristics to 6-(Phenylthio)-2-hexanone, in creating phosphorescent sensors for Pb2+ ions in water. These compounds combine aggregation-induced phosphorescence, water-solubility, and metal-binding properties (Villa et al., 2019).

  • Material Science : The crystal structure of α-hexathienyl (α–6T), which shares some chemical similarities with 6-(Phenylthio)-2-hexanone, indicates its potential application in thin film transistor devices. This structure is essential for understanding its electrical properties and potential applications in electronics (Siegrist et al., 1995).

  • Photochemistry : Srinivasan (1960) researched the photochemistry of 5-hexen-2-one, which is structurally related to 6-(Phenylthio)-2-hexanone. This study provides insights into the stability and reaction products of these compounds when exposed to light, which can be relevant for applications in photochemical synthesis (Srinivasan, 1960).

  • Crystallography : The crystal structure of hexa(phenylthio)-1,5-butadiene, a compound with structural elements common to 6-(Phenylthio)-2-hexanone, was analyzed by Mathiesen et al. (1999). Understanding these structures aids in the development of new materials and chemical synthesis pathways (Mathiesen et al., 1999).

  • Chemical Reactions and Catalysis : Kunkes et al. (2009) explored the reactions of 2-hexanone over certain catalysts, which can be relevant for understanding the reactivity and potential catalytic applications of structurally similar compounds like 6-(Phenylthio)-2-hexanone (Kunkes et al., 2009).

properties

IUPAC Name

6-phenylsulfanylhexan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16OS/c1-11(13)7-5-6-10-14-12-8-3-2-4-9-12/h2-4,8-9H,5-7,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPSNHEYYGXJWQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CCCCSC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(Phenylthio)-2-hexanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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